Solabegron

Vue d'ensemble

Description

Le chlorhydrate de solabegron est un composé chimique qui agit comme un agoniste sélectif du récepteur bêta-3 adrénergique. Il est en cours de développement pour le traitement de la vessie hyperactive et du syndrome du côlon irritable. Le chlorhydrate de this compound a montré un potentiel dans la production d'analgésie viscérale en libérant la somatostatine des adipocytes .

Applications De Recherche Scientifique

Solabegron hydrochloride has several scientific research applications, including:

Chemistry: It is used as a model compound to study beta-3 adrenergic receptor agonists.

Biology: It is used to investigate the role of beta-3 adrenergic receptors in various biological processes.

Medicine: It is being developed for the treatment of overactive bladder and irritable bowel syndrome. .

Industry: It is used in the development of new therapeutic agents targeting beta-3 adrenergic receptors.

Mécanisme D'action

Target of Action

Solabegron, also known as GW-427,353, is a selective agonist for the β3 adrenergic receptor . This receptor is a part of the adrenergic system and plays a crucial role in the regulation of lipolysis and thermogenesis .

Mode of Action

This compound interacts with its primary target, the β3 adrenergic receptor, by stimulating it . This interaction leads to the activation of adenylate cyclase through the action of G proteins . The activation of adenylate cyclase then leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) within the cell .

Biochemical Pathways

The activation of the β3 adrenergic receptor by this compound leads to a cascade of biochemical reactions. The primary pathway affected is the cAMP pathway, which is involved in various cellular processes, including the regulation of glycogen, sugar, and lipid metabolism . .

Result of Action

The stimulation of the β3 adrenergic receptor by this compound leads to relaxation of the bladder smooth muscle . This makes this compound a potential therapeutic agent for conditions like overactive bladder and irritable bowel syndrome .

Analyse Biochimique

Biochemical Properties

Solabegron interacts with the β3 adrenergic receptor . This interaction is selective, meaning that this compound has a higher affinity for the β3 adrenergic receptor compared to other types of adrenergic receptors . The nature of this interaction is agonistic, which means that this compound binds to the β3 adrenergic receptor and activates it .

Cellular Effects

This compound has been shown to produce visceral analgesia by releasing somatostatin from adipocytes . It also relaxes the bladder smooth muscle by stimulating β3 adrenoceptors . This is a novel mechanism compared with older established drug treatments for overactive bladder syndrome such as the anticholinergic agents .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and activation of the β3 adrenergic receptor . This activation leads to a cascade of intracellular events that ultimately result in the relaxation of the bladder smooth muscle .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du chlorhydrate de solabegron implique plusieurs étapes, commençant par la préparation du zwitterion de this compound. Le zwitterion de this compound est ensuite converti en chlorhydrate de this compound par des conditions de réaction spécifiques .

Méthodes de production industrielle

Les méthodes de production industrielle du chlorhydrate de this compound ne sont pas décrites en détail dans la littérature disponible. Le processus implique généralement une synthèse à grande échelle du zwitterion suivie de sa conversion en sel chlorhydrate dans des conditions contrôlées .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de solabegron subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou le retrait d'hydrogène.

Réduction : Cette réaction implique l'ajout d'hydrogène ou le retrait d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions du chlorhydrate de this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les conditions spécifiques dépendent de la réaction souhaitée et du produit cible .

Principaux produits formés

Les principaux produits formés à partir des réactions du chlorhydrate de this compound comprennent ses métabolites et dérivés, qui sont étudiés pour leurs propriétés pharmacologiques .

Applications de la recherche scientifique

Le chlorhydrate de this compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier les agonistes des récepteurs bêta-3 adrénergiques.

Biologie : Il est utilisé pour étudier le rôle des récepteurs bêta-3 adrénergiques dans divers processus biologiques.

Médecine : Il est en cours de développement pour le traitement de la vessie hyperactive et du syndrome du côlon irritable. .

Industrie : Il est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs bêta-3 adrénergiques.

Mécanisme d'action

Le chlorhydrate de this compound exerce ses effets en stimulant les récepteurs bêta-3 adrénergiques. Cette stimulation entraîne la relaxation des muscles lisses de la vessie, ce qui est un mécanisme nouveau par rapport aux traitements plus anciens du syndrome de la vessie hyperactive. Les cibles moléculaires impliquées comprennent les récepteurs bêta-3 adrénergiques, qui médient l'activation de l'adénylate cyclase induite par la catécholamine par l'action des protéines G .

Comparaison Avec Des Composés Similaires

Composés similaires

Mirabegron : Un autre agoniste des récepteurs bêta-3 adrénergiques utilisé pour le traitement de la vessie hyperactive.

Vibegron : Un agoniste des récepteurs bêta-3 adrénergiques à haute sélectivité et à activité agoniste puissante.

Ritobegron : Un agoniste des récepteurs bêta-3 adrénergiques utilisé en recherche clinique pour la vessie hyperactive.

Unicité

Le chlorhydrate de solabegron est unique en sa capacité à produire une analgésie viscérale en libérant la somatostatine des adipocytes. Cette propriété le distingue des autres agonistes des récepteurs bêta-3 adrénergiques, ce qui en fait un candidat prometteur pour le traitement du syndrome du côlon irritable et de la vessie hyperactive .

Propriétés

Numéro CAS |

451470-34-1 |

|---|---|

Formule moléculaire |

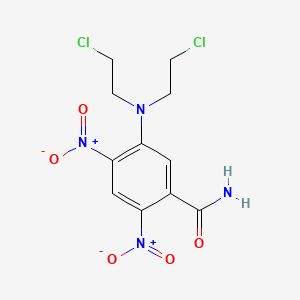

C23H24Cl2N2O3 |

Poids moléculaire |

447.4 g/mol |

Nom IUPAC |

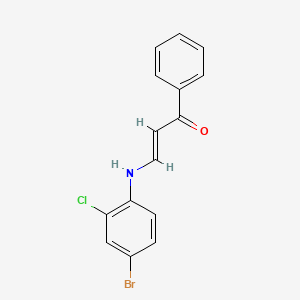

3-[3-[2-[[(2R)-2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethylamino]phenyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C23H23ClN2O3.ClH/c24-20-8-2-6-18(13-20)22(27)15-25-10-11-26-21-9-3-5-17(14-21)16-4-1-7-19(12-16)23(28)29;/h1-9,12-14,22,25-27H,10-11,15H2,(H,28,29);1H/t22-;/m0./s1 |

Clé InChI |

PMXCGBVBIRYFPR-FTBISJDPSA-N |

SMILES |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O |

SMILES isomérique |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNC[C@@H](C3=CC(=CC=C3)Cl)O.Cl |

SMILES canonique |

C1=CC(=CC(=C1)C(=O)O)C2=CC(=CC=C2)NCCNCC(C3=CC(=CC=C3)Cl)O.Cl |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

(R)-3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid 3'-((2-((2-(3-chlorophenyl)-2-hydroxyethyl)amino)ethyl)amino)-(1,1'-biphenyl)-3-carboxylic acid GW 427353 GW-427353 GW427353 solabegron solabegron hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Solabegron?

A1: this compound acts as a selective agonist of the β3-adrenergic receptor (β3-AR). [, , ]

Q2: What are the downstream effects of this compound binding to β3-AR?

A2: this compound binding to β3-AR leads to the activation of the receptor, which in turn stimulates adenylate cyclase and increases intracellular cyclic adenosine monophosphate (cAMP) levels. [, ] In the bladder, this results in relaxation of the detrusor muscle, facilitating bladder storage. [, ] In the gut, this compound's action on β3-AR on enteric neurons leads to the release of somatostatin. []

Q3: How does this compound's effect on enteric neurons differ from its effect on the bladder?

A3: While this compound promotes relaxation in the bladder, in the gut it indirectly reduces the excitability of submucous neurons by stimulating somatostatin release from sources like adipocytes. This somatostatin then acts on inhibitory SST2 receptors on the neurons. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided abstracts don't explicitly mention the molecular formula and weight of this compound, its chemical structure is disclosed as (R)-3′-[[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]ethyl]amino]-[1,1′-biphenyl]-3-carboxylic acid. [] Based on this, the molecular formula can be determined as C25H27ClN2O3 with a molecular weight of 438.94 g/mol.

Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided abstracts focus primarily on the pharmacological aspects of this compound and do not offer detailed insights into its material compatibility and stability under various conditions. Further research is necessary to explore these aspects.

Q6: Does this compound exhibit any catalytic properties?

A6: this compound primarily functions as a β3-AR agonist and does not appear to possess catalytic properties based on the provided research. [, , ] Its primary role is in binding and activating the receptor, not catalyzing chemical reactions.

Q7: Have computational methods been employed in the study of this compound?

A7: While the provided abstracts don't delve into specific computational studies, they highlight the potential for further research into this compound's efficacy and safety. [, ] Computational methods like molecular docking, pharmacophore modeling, and QSAR could be valuable for exploring its interactions with β3-AR, predicting potential off-target effects, and guiding the development of analogs with improved pharmacological profiles.

Q8: What is known about the pharmacokinetics of this compound?

A8: Research indicates that this compound is metabolized into an active metabolite. [] Studies in healthy volunteers found that the exposure levels (AUC and Cmax) of both this compound and its active metabolite were consistent with earlier Phase I studies at similar doses. []

Q9: How does this compound's pharmacokinetic profile relate to its dosing regimen?

A9: Specific dosing regimens and their relation to this compound's pharmacokinetic profile are not discussed in detail within the provided research abstracts.

Q10: What in vitro models have been used to investigate this compound's mechanism of action?

A10: In vitro studies utilized Chinese hamster ovary cells expressing human β3-AR to characterize this compound's potency and selectivity. [, ] These studies demonstrated its high selectivity for β3-AR over β1- and β2-ARs. Further research employed human primary adipocytes to demonstrate this compound's ability to induce somatostatin release. []

Q11: What animal models have been used to assess the efficacy of this compound?

A11: Research utilized a dog model to investigate this compound's effects on bladder function. [, ] Results showed that this compound induced bladder relaxation and increased the micturition reflex threshold, supporting its potential as a treatment for overactive bladder.

Q12: Have there been any clinical trials investigating this compound's efficacy in humans?

A12: Several clinical trials have been conducted to assess this compound's efficacy and safety in humans. [, , , , , ] These trials primarily focused on its potential in treating overactive bladder. A multicenter, double-blind, randomized, placebo-controlled trial demonstrated its effectiveness in improving overactive bladder symptoms. [] Another trial investigated its effects on gastrointestinal transit and bowel function in healthy volunteers. [, ]

Q13: How does this compound compare to other β3-AR agonists in clinical development for OAB?

A13: this compound is one of several β3-AR agonists investigated for overactive bladder treatment. [, , , , , ] Other agents in this class include mirabegron, vibegron, and ritobegron. While all share the same target, their pharmacological profiles, including potency, selectivity, and potential for adverse effects, might differ. Clinical trials comparing these agents directly are needed to determine their relative efficacy and safety profiles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)

![1H-Indene-5-acetic acid, 2-[[(4-chlorophenyl)sulfonyl]amino]-2,3-dihydro-](/img/structure/B1681844.png)

![5-(2-Nitroprop-1-en-1-yl)benzo[d][1,3]dioxole](/img/structure/B1681845.png)